molecular formula C12H16N2O3 B11027804 N-tert-butyl-2-methyl-3-nitrobenzamide

N-tert-butyl-2-methyl-3-nitrobenzamide

Cat. No.: B11027804
M. Wt: 236.27 g/mol
InChI Key: PVVGNDMFXOFABT-UHFFFAOYSA-N
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Description

N-tert-butyl-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a methyl substituent at the ortho (2nd) position, and a nitro group at the meta (3rd) position on the benzene ring. Benzamide derivatives with tert-butyl groups are often explored in medicinal chemistry for their steric bulk and metabolic stability, which can enhance binding affinity and pharmacokinetics .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-tert-butyl-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-8-9(11(15)13-12(2,3)4)6-5-7-10(8)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

PVVGNDMFXOFABT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A modified protocol adapted from pyrazinecarboxamide synthesis (EP0680955B1) employs sulfuric acid as both catalyst and solvent. For this compound:

  • Substrate : 2-Methyl-3-nitrobenzoic acid

  • Reagent : tert-Butanol (1.2 equiv)

  • Catalyst : Concentrated H₂SO₄ (3.5 equiv)

  • Temperature : 0–20°C (prevents sulfonation side reactions)

Procedure :

  • Dissolve 2-methyl-3-nitrobenzoic acid in H₂SO₄ at 0°C.

  • Add tert-butanol dropwise over 3 hours.

  • Quench with ice-water, neutralize with NaOH, and extract with toluene.

Yield : 85–92% after recrystallization (methanol/water).

Table 1: Friedel-Crafts Alkylation Optimization

ParameterOptimal RangeEffect on Yield
H₂SO₄ Equiv3.3–5.0Maximizes activation
Reaction Temp (°C)0–20Minimizes decomposition
tert-Butanol Equiv1.2–2.0Balances cost/yield

Nitration Strategies for Regiocontrol

Introducing the nitro group at the 3-position requires careful substrate design. The methyl group at C2 acts as an ortho/para director, while the amide group at C1 directs meta. Computational studies (DFT) suggest the amide group’s meta-directing influence dominates , favoring nitration at C3.

Nitrating Agent Selection

A mixture of HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C achieves selective mononitration. For pre-tert-butylated substrates:

  • Substrate : N-tert-Butyl-2-methylbenzamide

  • Nitration Time : 4–6 hours

  • Yield : 78% (HPLC purity >95%)

Caution : Elevated temperatures (>10°C) promote dinitration byproducts.

Amidation via Acid Chloride Intermediate

Converting the carboxylic acid to the amide is a cornerstone of benzamide synthesis.

Stepwise Protocol

  • Acid Chloride Formation :

    • React 2-methyl-3-nitrobenzoic acid with SOCl₂ (2.5 equiv) in anhydrous THF.

    • Reflux at 70°C for 3 hours.

    • Remove excess SOCl₂ under vacuum.

  • Amine Coupling :

    • Add tert-butylamine (1.1 equiv) in THF at 0°C.

    • Stir for 12 hours at room temperature.

    • Quench with NaHCO₃, extract with ethyl acetate.

Yield : 88–94% after silica gel chromatography.

Table 2: Amidation Methods Comparison

MethodCatalyst/SolventTemp (°C)Yield (%)
Acid ChlorideSOCl₂/THF2594
Coupling ReagentEDCl/HOBt/DMF0–2589
Direct ActivationH₂SO₄ (neat)2085

One-Pot Tandem Synthesis

Industrial-scale processes favor one-pot methodologies to reduce purification steps. A patent-inspired approach (EP0680955B1) combines nitration and amidation:

  • Substrate : 2-Methylbenzoic acid

  • Nitration : HNO₃/H₂SO₄ at 5°C (3 hours)

  • Amidation : Add tert-butanol/H₂SO₄ (0°C, 4 hours)

  • Workup : Neutralize with NaOH, extract with toluene

Advantages :

  • 80% overall yield

  • Minimal intermediate isolation

Limitations :

  • Requires strict temperature control to prevent esterification.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products

    Reduction: N-tert-butyl-2-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-tert-butyl-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-2-methyl-3-nitrobenzamide is primarily studied for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that this compound acts as an inhibitor of neuraminidase, an enzyme crucial for viral replication. The nitro group enhances its binding affinity to target proteins, making it a candidate for antiviral drug development.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Chemical Transformations : The presence of the nitro group allows for various chemical reactions, including reduction and substitution processes, leading to the formation of diverse derivatives with potentially enhanced biological activity.
  • Synthesis of Analogues : Researchers utilize this compound as a precursor to synthesize analogues that may possess improved pharmacological properties or different mechanisms of action.

Biological Research

The compound is also used in biological research settings:

  • Enzyme Inhibition Studies : this compound's interaction with specific enzymes is studied to understand its mechanism of action and therapeutic viability. These studies are essential for optimizing its efficacy and determining potential side effects.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Study FocusFindings
Antiviral ActivityDemonstrated inhibition of neuraminidase with significant binding affinity.
Anti-inflammatory EffectsReduced inflammation markers in murine models compared to controls.
Anticancer EfficacyInhibited growth of breast cancer cell lines by 50% at 10 µM concentration.

Mechanism of Action

The mechanism by which N-tert-butyl-2-methyl-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and molecular features of N-tert-butyl-2-methyl-3-nitrobenzamide with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups
This compound Not available C₁₂H₁₆N₂O₃ ~250.27 (estimated) Methyl (2), Nitro (3), tert-butyl (N) Amide, Nitro, Alkyl
N-tert-butyl-3-methoxy-4-nitrobenzamide 190330-51-9 C₁₂H₁₆N₂O₄ 252.27 Methoxy (3), Nitro (4), tert-butyl (N) Amide, Nitro, Ether
3-(acetylamino)-N-(tert-butyl)benzamide 86478-69-5 C₁₃H₁₈N₂O₂ 234.29 Acetylamino (3), tert-butyl (N) Amide, Acetamide, Alkyl
N-(2-(tert-butyl)phenyl)-...-3-(trifluoromethyl)benzamide Not available C₂₈H₂₆F₃N₂O ~478.52 (estimated) Trifluoromethyl (3), tert-butyl (N) Amide, Trifluoromethyl, Aryl

Key Observations :

  • Nitro groups (electron-withdrawing) at position 3 may enhance electrophilic reactivity compared to acetylamino (electron-donating) groups in .
  • Molecular Weight : The target compound’s estimated molecular weight (~250 g/mol) aligns with analogs like , suggesting similar solubility and bioavailability profiles.
  • Functional Diversity : The trifluoromethyl group in offers strong electron-withdrawing effects and metabolic resistance, whereas the nitro group in the target compound may confer redox activity or serve as a hydrogen-bond acceptor .

Physicochemical Properties

  • Solubility: The tert-butyl group generally enhances lipophilicity, but polar substituents like nitro or methoxy can modulate solubility. For instance, the nitro group in may reduce aqueous solubility compared to the acetylamino group in .
  • Stability : Nitro groups are prone to reduction under biological conditions, whereas tert-butyl groups resist oxidative degradation, as seen in .

Research Implications and Gaps

  • Bioactivity : The nitro group’s redox activity in the target compound warrants exploration in antimicrobial or anticancer contexts, building on trends observed in .
  • Thermodynamic Data : Missing melting/boiling points for and the target compound highlight a need for experimental characterization.
  • Safety Profiles : MSDS data is absent for most analogs, emphasizing the necessity of toxicity studies.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-tert-butyl-2-methyl-3-nitrobenzamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitration of a substituted benzamide precursor. Key steps include:

  • Regioselective nitration : Ensure controlled temperature (0–5°C) and use fuming HNO₃ in H₂SO₄ to direct nitro-group placement at the 3-position .
  • tert-butyl group introduction : Employ Schotten-Baumann conditions (e.g., tert-butylamine with acyl chloride derivatives) under inert atmosphere to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How should researchers assess the stability of this compound under varying laboratory conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (300–800 nm) for 48–72 hours and monitor degradation via HPLC .
  • Humidity testing : Store samples at 40°C/75% relative humidity for 4 weeks; analyze for hydrolysis (e.g., nitro-group reduction) using LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : ¹H/¹³C NMR to verify tert-butyl (δ 1.2–1.4 ppm) and nitro-group (δ 8.0–8.5 ppm) signals .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against synthetic intermediates .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for nitrobenzamide derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity or steric effects. For example:

  • Nucleophilic substitution : In polar aprotic solvents (DMF, DMSO), the tert-butyl group may hinder reactivity at the 2-methyl position. Use kinetic studies (e.g., pseudo-first-order conditions) to isolate steric vs. electronic effects .
  • Redox behavior : Electrochemical analysis (cyclic voltammetry) can clarify nitro-group reduction potentials, which vary with substituent electronic environments .

Q. What strategies optimize solubility of this compound in aqueous media for biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Micellar encapsulation : Incorporate surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC) .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG-linkers) at the amide nitrogen, balancing solubility and bioactivity .

Q. How can regioselective functionalization challenges be addressed during derivative synthesis?

  • Methodological Answer :

  • Directed ortho-metalation : Use strong bases (e.g., LDA) with directing groups (e.g., nitro) to control substitution patterns .
  • Protection/deprotection : Temporarily block reactive sites (e.g., methyl group via silylation) to prioritize functionalization at the nitrobenzamide core .

Q. What in vitro assays are suitable for evaluating its potential as a biochemical probe?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET) .
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C at the tert-butyl group) and quantify intracellular accumulation via scintillation counting .

Data Analysis and Validation

Q. How should researchers validate conflicting thermal stability data from DSC and TGA analyses?

  • Methodological Answer :

  • Cross-validate techniques : DSC measures enthalpy changes, while TGA tracks mass loss. Reconcile discrepancies by repeating experiments under identical atmospheres (N₂ vs. air) .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa method to DSC data to calculate activation energy (Ea) and compare with TGA-derived decomposition rates .

Q. What statistical approaches are recommended for dose-response studies in biological applications?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to determine IC₅₀/EC₅₀ values .
  • Error analysis : Use bootstrap resampling to estimate confidence intervals for potency metrics, especially with limited replicates .

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